4-Ethylphenol

Catalog No.
S588867
CAS No.
123-07-9
M.F
C8H10O
M. Wt
122.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethylphenol

CAS Number

123-07-9

Product Name

4-Ethylphenol

IUPAC Name

4-ethylphenol

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

InChI

InChI=1S/C8H10O/c1-2-7-3-5-8(9)6-4-7/h3-6,9H,2H2,1H3

InChI Key

HXDOZKJGKXYMEW-UHFFFAOYSA-N

SMILES

Array

solubility

SLIGHTLY SOL IN WATER; SOL IN ALC, ETHER, & BENZENE; SOL IN CARBON DISULFIDE, & ACETONE
In water, 4.90X10+3 mg/l at 25 °C
slightly soluble in water; soluble in oils
very soluble (in ethanol)

Synonyms

(4-Hydroxyphenyl)ethane; (p-Hydroxyphenyl)ethane; 1-Ethyl-4-hydroxybenzene; 4-Ethylphenol; NSC 62012; p-Hydroxyethylbenzene

Canonical SMILES

CCC1=CC=C(C=C1)O

The exact mass of the compound 4-Ethylphenol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.03 mslightly sol in water; sol in alc, ether, & benzene; sol in carbon disulfide, & acetonein water, 4.90x10+3 mg/l at 25 °cslightly soluble in water; soluble in oilsvery soluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62012. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

4-Ethylphenol (CAS 123-07-9) is a para-alkylated phenolic compound utilized as a structural precursor for advanced polymers and a definitive analytical standard for beverage quality control. Characterized by its para-ethyl substitution, it provides distinct steric hindrance and thermal properties compared to phenol or p-cresol. In procurement contexts, buyers select 4-ethylphenol specifically to modulate the glass transition and curing temperatures of polybenzoxazine resins, to synthesize transparent lignin-mimicking polymers without methoxyl interference, and to serve as the non-interchangeable quantitative marker for Brettanomyces-induced spoilage in industrial enology [1].

Substituting 4-ethylphenol with closely related homologs like p-cresol (4-methylphenol) or phenol fundamentally alters processability and final material performance. In polymer formulation, the longer para-ethyl chain increases free volume and shifts the ring-opening polymerization temperatures of benzoxazine resins, meaning a generic substitution will cause premature or delayed curing. In host-guest chemistry and filtration design, the specific molecular geometry of the ethyl group enables a binding affinity within β-cyclodextrin cavities that shorter-chain or ortho-substituted phenols cannot achieve [1]. Furthermore, in analytical workflows, replacing 4-ethylphenol with other volatile phenols invalidates established spoilage thresholds, as 4-ethylphenol is the exact metabolic marker required to quantify targeted microbial contamination.

Host-Guest Formulation: Superior β-Cyclodextrin Encapsulation Efficiency vs. Homologs

In comparative headspace retention assays utilizing 25 g/L β-cyclodextrin, 4-ethylphenol exhibits the highest binding affinity among volatile phenols. The addition of β-CD reduced the headspace concentration of 4-ethylphenol to 23.1% of its original level, significantly outperforming p-cresol and 4-ethylguaiacol. This differential reactivity is driven by the para-aligned non-polar ethyl group, which optimally penetrates the β-CD cavity without the steric hindrance caused by ortho-methoxy groups found in guaiacol derivatives [1].

Evidence DimensionHeadspace concentration reduction via β-cyclodextrin complexation
Target Compound Data4-Ethylphenol (reduced to 23.1% residual concentration)
Comparator Or Baselinep-Cresol and 4-ethylguaiacol (less retained, >23.1% residual concentration)
Quantified Difference4-ethylphenol demonstrates the maximum encapsulation efficiency, retaining nearly 77% of the compound in the host cavity.
Conditions25 g/L β-cyclodextrin in model solution analyzed via HS-SPME GC-MS.

Essential for designing selective filtration or flavor-masking protocols where maximum host-guest binding efficiency of the target phenol is required.

Precursor Suitability: Steric Advantages in Lignin-Based Transparent Resin Synthesis

When utilized as a precursor for sustainable transparent wood polymers, 4-ethylphenol demonstrates distinct structural advantages over methoxylated lignin derivatives like 4-ethylguaiacol. The absence of methoxyl interference in 4-ethylphenol allows for unhindered condensation with formaldehyde to form robust methylene bridges. Methoxylated analogs increase steric resistance between polymer chains, which restricts chain fluidity and reduces the optical transparency of the final cured matrix [1].

Evidence DimensionCondensation reactivity and polymer chain fluidity
Target Compound Data4-Ethylphenol (unhindered methylene bridge formation)
Comparator Or BaselineMethoxylated phenols (e.g., 4-ethylguaiacol) (high steric resistance)
Quantified Difference4-ethylphenol eliminates methoxyl-induced steric hindrance, yielding higher transparency and uniform polymerization.
ConditionsCondensation with formaldehyde (1:1 to 1:2 molar ratio) at 100–160 °C.

Guides the procurement of 4-ethylphenol over crude lignin-derived phenol mixtures when optical clarity and uniform polymerization are critical.

Thermal Processing: Modulating Ring-Opening Polymerization in Benzoxazine Resins

The para-alkyl substitution on 4-ethylphenol significantly influences the thermal curing profile of benzoxazine monomers. Differential scanning calorimetry (DSC) thermograms reveal that the ring-opening polymerization of 4-ethylphenol-based benzoxazine (pEPH-a) initiates at 250 °C and peaks at 267 °C. In contrast, substituting the ethyl group with an electron-withdrawing methylol group (pHBA-a) drops the onset to 175 °C and the peak to 216 °C [1].

Evidence DimensionPeak ring-opening polymerization temperature
Target Compound Data4-Ethylphenol-based benzoxazine monomer (267 °C)
Comparator Or Baseline4-Hydroxybenzyl alcohol-based benzoxazine monomer (216 °C)
Quantified Difference+51 °C shift in peak polymerization temperature.
ConditionsDifferential scanning calorimetry (DSC) monitoring of monomer curing.

Allows materials engineers to select 4-ethylphenol when higher processing temperatures are required to prevent premature curing during resin formulation.

Workflow Fit: Definitive Quantitative Marker for Microbial Spoilage Thresholds

As an analytical standard, 4-ethylphenol is strictly correlated with Brettanomyces spoilage. Statistical evaluations establish a rigid sensory threshold range: concentrations below 245 µg/L are classified as non-tainted, while levels exceeding 968 µg/L guarantee a sensory defect. Modern GC-MS/LC-MS workflows utilizing pure 4-ethylphenol standards achieve a Limit of Detection (LOD) of 1.0–1.5 µg/L, enabling preemptive intervention long before the 245 µg/L lower sensory threshold is breached [1].

Evidence DimensionAnalytical LOD vs. Sensory Defect Threshold
Target Compound Data4-Ethylphenol analytical LOD (1.0–1.5 µg/L)
Comparator Or BaselineLower sensory detection threshold baseline (245 µg/L)
Quantified DifferenceAnalytical detection is >160x more sensitive than the sensory baseline.
ConditionsHS-SPME-GC-MS or LC-MS/MS quantification in wine matrices.

Justifies the procurement of high-purity 4-ethylphenol standards to calibrate highly sensitive predictive QC assays in industrial beverage production.

Selective Encapsulation and Filtration Media Testing

Due to its high binding affinity with β-cyclodextrin (reducing headspace concentration to ~23%), 4-ethylphenol is the ideal target compound for validating the efficiency of novel host-guest filtration matrices and flavor-remediation technologies[1].

High-Transparency Phenolic Resin Synthesis

4-Ethylphenol is the preferred precursor for advanced, lignin-mimicking phenolic resins where optical clarity is required. Its lack of methoxyl groups prevents the steric hindrance that typically compromises the transparency of crude lignin-derived polymer matrices [2].

High-Temperature Polybenzoxazine Formulation

In aerospace and advanced electronic coatings, 4-ethylphenol is selected to synthesize benzoxazine monomers (e.g., pEPH-a) that require high-temperature curing profiles (peak ~267 °C), ensuring stability during high-heat mixing phases prior to polymerization [3].

Predictive Quality Control in Beverage Manufacturing

Procured as a high-purity analytical standard, 4-ethylphenol is essential for calibrating GC-MS/LC-MS equipment to detect microbial spoilage at the 1.5 µg/L level, allowing producers to intervene well before the 245 µg/L sensory defect threshold is reached [4].

Physical Description

Liquid
Colorless or white solid; Yellows upon exposure to light; [HSDB]
Solid
Colourless needle like crystals, powerful, woody phenolic, medicinal, yet rather sweet odou

Color/Form

COLORLESS OR WHITE NEEDLES; TEND TO YELLOW ON EXPOSURE TO LIGHT

XLogP3

2.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

122.073164938 Da

Monoisotopic Mass

122.073164938 Da

Boiling Point

217.9 °C
218.00 to 219.00 °C. @ 760.00 mm Hg

Flash Point

104 °C
219 °F (104 °C) (Open Cup)

Heavy Atom Count

9

Taste

SWEET SMOKEY

Density

1.011 @ 20 °C

LogP

2.58 (LogP)
Log Kow = 2.58

Odor

POWERFUL WOODY-PHENOLIC, YET SOMEWHAT SWEET
MEDICINAL, PHENOLIC

Melting Point

46 °C
44.00 to 46.00 °C. @ 760.00 mm Hg

UNII

AGG7E6G0ZC

Related CAS

152399-67-2
19277-91-9 (hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 1754 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 1754 companies. For more detailed information, please visit ECHA C&L website;
Of the 13 notification(s) provided by 1749 of 1754 companies with hazard statement code(s):;
H314 (92.11%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (77.99%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

THE MIN INHIBITORY CONCN (MIC) OF 4-ETHYLPHENOL AGAINST ESCHERICHIA COLI WAS 695 UG/ML. 4-ETHYLPHENOL CAUSES AN INCR IN THE PERMEABILITY OF THE CELL MEMBRANE TO MOLECULES SMALLER THAN TRICARBOXYLIC ACID CYCLE INTERMEDIATES, RESULTING IN AN APPARENT UNCOUPLING EFFECT.

Vapor Pressure

0.03 [mmHg]
0.0372 mm Hg at 25 °C.

Pictograms

Corrosive

Other CAS

29471-88-3
123-07-9

Absorption Distribution and Excretion

DATA OBTAINED FROM MEASUREMENTS OF DESORPTION OF PHENOLIC CMPD FROM HUMAN STRATUM CORNEUM WERE TREATED TO GIVE ESTIMATES OF STRATUM CORNEUM-H20 PARTITION COEFFICIENTS AND OF THE RELATIVE DIFFUSION COEFFICIENTS OF PHENOLIC CMPD IN STRATUM CORNEUM.

Metabolism Metabolites

FROM A DOSE OF 100 MG/KG /ETHYLBENZENE/ ADMIN ORALLY TO RAT... URINARY METABOLITES P-ETHYLPHENOL...ABOUT 0.3%, & SMALLER QUANTITIES OF 1- & 2-PHENYLETHANOL...
YIELDS P-ETHYLANISOLE IN THE GUINEA PIG. /FROM TABLE/
4-Ethylphenol has known human metabolites that include (2S,3S,4S,5R)-6-(4-ethylphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid.

Wikipedia

4-Ethylphenol

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

BY CATALYTIC REACTION BETWEEN PHENOL & ETHYLENE OR ETHANOL; BY HEATING 8-CHLORO-3-ETHYLBENZENE WITH SODIUM HYDROXIDE IN THE PRESENCE OF COPPER POWDER.
A mixture of m-ethylphenol and p-ethylphenol is produced from low temperature tar using the coalite process.
4-Ethylphenol is produced industrially by sulfonation of ethylbenzene under mild (kinetically controlled) conditions and subsequent alkali fusion of the 4-ethylbenzenesulfonic acid obtained.

General Manufacturing Information

Plastics Material and Resin Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
All Other Chemical Product and Preparation Manufacturing
All Other Basic Organic Chemical Manufacturing
Paint and Coating Manufacturing
Phenol, 4-ethyl-: ACTIVE
Phenol, 3(or 4)-ethyl-: INACTIVE
/SYNTHETIC FLAVORS/ BAKED GOODS 0.20 PPM; MARGARINE 0.20 PPM.
FLAVORS USEFUL IN: SMOKE FLAVORS.
FIFTEEN CMPD STRUCTURALLY RELATED TO P-CRESOL, AN OVIPOSITION ATTRACTANT OF AEDES TRISERIATUS WERE TESTED ON THIS SPECIES. ATTRACTANT ACTIVITY WAS SHOWN BY P-ETHYLPHENOL.
FEMA NUMBER 3156

Analytic Laboratory Methods

GAS CHROMATOGRAPHY WITH WALL-COATED OPEN TUBULAR GLASS CAPILLARY COLUMNS HAS BECOME WIDELY USED FOR ANALYSIS OF PHENOLS & DERIVATIVES OCCURRING IN CIGARETTE SMOKE CONDENSATES, TOBACCO PYROLYZATES OR THEIR FRACTIONS.
A SIMPLE & RAPID GAS-LIQ-SOLID CHROMATOGRAPHIC METHOD FOR DETERMINATION OF TRACE CONCN (AT PPB LEVELS) OF 11 PHENOLS IN AIR WAS DEVELOPED. THE METHOD WAS APPLIED TO SPECIMENS OF AMBIENT AIR NEAR A PHENOLIC RESIN FACTORY & OF URBAN AIR IN NAGOYA AREA OF JAPAN.
THE SEPARATION OF 13 ISOMERIC ALKYLPHENOLS WAS STUDIED BY HIGH-PERFORMANCE LIQ, GAS-LIQ & HIGH-PERFORMANCE THIN-LAYER CHROMATOGRAPHIC TECHNIQUES. THE SEPARATION OF THE ISOMERIC ALKYLPHENOLS IS PROBABLY DEPENDENT ON THE ADSORPTION, THE POLARITY OF THE SOLVENT SYSTEMS & THE CONCN OF THE CMPD WHEN USING HIGH PRESSURE LIQ CHROMATOGRAPHIC TECHNIQUE.
TRACES OF PHENOLS IN AUTO EXHAUST & TOBACCO SMOKE WERE COLLECTED BY USING A FRITTED BUBBLER WITH 10 ML OF 0.12% SODIUM HYDROXIDE SOLN AND DETERMINED BY REVERSED-PHASE HIGH-PERFORMANCE LIQ CHROMATOGRAPHY VIA DERIVATIZATION WITH P-NITROBENZENEDIAZONIUM TETRAFLUOROBORATE IN AQ MEDIUM AT PH 11.5. THE DETECTION LIMITS OF PHENOLS WERE 0.05-2.0 NG.
For more Analytic Laboratory Methods (Complete) data for 4-ETHYLPHENOL (7 total), please visit the HSDB record page.

Interactions

VITILIGO MAY BE DUE TO INHIBITION OF MELANOGENESIS BY PHENOLIC DEGRADATION PRODUCTS PRODUCED IN VIVO. P-ETHYLPHENOL WAS ACTIVE IN INHIBITING PIGMENT FORMATION FROM DOPA BY HUMAN & GUINEA PIG SKIN IN VITRO.

Dates

Last modified: 08-15-2023

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